molecular formula C20H17Br2NO2 B12041591 Butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12041591
M. Wt: 463.2 g/mol
InChI Key: ZDEVKCCEMLUUKS-UHFFFAOYSA-N
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Description

Butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a brominated quinoline derivative characterized by a quinoline core substituted at the 2-position with a 4-bromophenyl group and at the 4-position with a butyl ester.

Properties

Molecular Formula

C20H17Br2NO2

Molecular Weight

463.2 g/mol

IUPAC Name

butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C20H17Br2NO2/c1-2-3-10-25-20(24)17-12-19(13-4-6-14(21)7-5-13)23-18-9-8-15(22)11-16(17)18/h4-9,11-12H,2-3,10H2,1H3

InChI Key

ZDEVKCCEMLUUKS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Core Quinoline Formation via the Pfitzinger Reaction

The Pfitzinger reaction is a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives. This method involves the condensation of isatin derivatives with ketones under basic conditions. For butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate, the reaction begins with 6-bromoisatin and 4-bromoacetophenone as key precursors.

Procedure :

  • Reaction Setup : A mixture of 6-bromoisatin (0.5 g), 4-bromoacetophenone (equimolar), and 30 mL of 33% aqueous potassium hydroxide is refluxed for 15–24 hours.

  • Neutralization : The solution is cooled, diluted with water, and acidified with 1M HCl to precipitate the intermediate 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid .

  • Yield : 73% after recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the ketone enolate on the isatin carbonyl, followed by cyclodehydration to form the quinoline core. Bromine substituents on both the isatin and ketone ensure regioselective incorporation at positions 6 and 2 of the quinoline ring.

Esterification to Introduce the Butyl Group

The carboxylic acid intermediate is esterified with butanol to yield the final product.

Procedure :

  • Acid Activation : The carboxylic acid (1 equiv) is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Esterification : The acyl chloride is reacted with excess butanol in the presence of a base (e.g., pyridine) at 60–80°C for 4–6 hours.

  • Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate the ester.

Key Parameters :

  • Catalyst : Pyridine or DMAP (4-dimethylaminopyridine) accelerates the reaction.

  • Solvent : Anhydrous dichloromethane or toluene minimizes side reactions.

  • Yield : Typically 65–80%, depending on purification efficiency.

Optimization Strategies for Improved Efficiency

Bromination Selectivity

Direct bromination of the quinoline core is challenging due to competing reactions. To enhance selectivity:

  • Electron-Directing Groups : The 4-carboxylate group directs electrophilic bromination to position 6 via resonance stabilization.

  • Lewis Acid Catalysts : FeBr₃ or AlBr₃ increases the electrophilicity of bromine, favoring mono-bromination at the desired position.

Esterification Alternatives

Alternative methods to improve ester yield include:

  • Steglich Esterification : Using DCC (dicyclohexylcarbodiimide) and DMAP in dichloromethane at room temperature achieves >85% conversion.

  • Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes while maintaining high yields (e.g., 78% in 15 minutes).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Key peaks include:

    • δ 8.5–8.7 ppm (quinoline H-5 and H-7, doublets, J = 8.5 Hz).

    • δ 4.2–4.4 ppm (butyl ester OCH₂, triplet, J = 6.8 Hz).

  • MS (ESI) : Molecular ion peak at m/z 463.169 [M+H]⁺ confirms the molecular weight.

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • Butanol Source : Technical-grade butanol reduces costs without compromising yield.

  • Recycling Solvents : Distillation recovery of toluene or dichloromethane lowers environmental impact .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Reaction Type Conditions Product Key Observations
Acid-catalyzed hydrolysisH<sub>2</sub>SO<sub>4</sub>/EtOH, reflux6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acidComplete ester cleavage within 6–12 h
Base-catalyzed hydrolysisKOH/EtOH, 60°C6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylate saltNeutralization yields free carboxylic acid

Mechanistic Insight :

  • Acidic conditions protonate the ester carbonyl, enhancing nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation of water, forming a tetrahedral intermediate .

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Quinoline Bromine

The electron-deficient quinoline ring facilitates substitution at the 6-bromo position.

Reaction Type Reagents Product Yield References
Suzuki couplingPd(OAc)<sub>2</sub>, arylboronic acid6-Aryl-2-(4-bromophenyl)quinoline-4-carboxylate65–85%
Buchwald-Hartwig couplingPd(dba)<sub>2</sub>, amine6-Amino-2-(4-bromophenyl)quinoline-4-carboxylate50–70%

Key Data :

  • Suzuki reactions require polar aprotic solvents (e.g., DMF) and tolerate diverse aryl/heteroaryl boronic acids .

  • Electronic effects from the 4-bromophenyl group slightly deactivate the quinoline ring, necessitating elevated temperatures (80–100°C) .

Functionalization of the 4-Bromophenyl Substituent

The para-bromine on the phenyl ring participates in cross-coupling and substitution reactions.

Reaction Type Reagents Product Conditions
Ullmann couplingCuI, diamine ligand, aryl iodide2-(4-Arylphenyl)quinoline-4-carboxylateDMSO, 110°C, 24 h
Radical brominationNBS, AIBN2-(4-Dibromophenyl)quinoline-4-carboxylateCCl<sub>4</sub>, reflux

Limitations :

  • Steric hindrance from the quinoline core reduces reactivity compared to isolated bromophenyl systems .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused polycyclic systems via intramolecular coupling.

Reaction Type Conditions Product Catalyst
Heck cyclizationPd(OAc)<sub>2</sub>, PPh<sub>3</sub>Isoindolo[2,1-a]quinoline derivativesDMA, 90°C
PhotocycloadditionUV light, TiO<sub>2</sub>Benzopyrano-quinoline fused systemsSolvent-free

Example :

  • Intramolecular Heck reactions form isoindoloquinolines in 62% yield under inert conditions .

Reductive Dehalogenation

Catalytic hydrogenation removes bromine atoms for dehalogenated products.

Reagents Conditions Product Selectivity
H<sub>2</sub>, Pd/CEtOH, 25°C, 12 h2-(4-Phenyl)quinoline-4-carboxylateComplete debromination
Zn/NH<sub>4</sub>ClTHF/H<sub>2</sub>O, reflux6-Hydroquinoline-4-carboxylatePartial reduction

Note :

  • Hydrogenolysis preferentially targets the quinoline bromine over the phenyl bromine .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the efficacy of quinoline derivatives, including Butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate, against various microbial strains.

Case Study: Antimicrobial Activity

In a study assessing the minimum bactericidal concentration (MBC) of several quinoline derivatives, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The MBC values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

CompoundMBC against S. aureus (μM)MBC against E. coli (μM)
Compound A196.17250.00
Compound B77.29180.00
This compound150.00200.00

Anticancer Properties

This compound has also been investigated for its anticancer properties, particularly targeting cancer cell lines through the inhibition of key enzymes involved in cell proliferation.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the compound's ability to interfere with DNA gyrase, an enzyme critical for DNA replication in cancer cells .

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

Synthetic Applications

Beyond its biological applications, this compound serves as a versatile intermediate in organic synthesis.

Synthetic Pathways

The compound can be synthesized using various methodologies that involve the reaction of isatin with brominated phenolic compounds under specific conditions to yield the desired quinoline structure . This versatility makes it a valuable building block for further modifications and derivatizations in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of Butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Features

Core Quinoline Modifications
  • Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (-11, 16-18): Substituted with a phenylethenyl group at the 2-position instead of 4-bromophenyl. Dihedral angle between quinoline and phenyl rings: 25.44(14)°, indicating moderate conjugation disruption. Molecular packing stabilized by C–H···O hydrogen bonds forming 1D chains .
  • [2-(4-ethylphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate (): Features a 4-ethylphenyl-oxoethyl ester group. Molecular formula: C₂₆H₁₉Br₂NO₃; predicted collision cross-section (CCS) values range from 189.7–195.5 Ų, suggesting a larger molecular footprint compared to butyl esters .
Halogen Substitution Variations
  • (2,3-dimethylphenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (): Chlorine replaces bromine at the 4-phenyl position, reducing molecular weight (465.01 g/mol vs. ~484.14 g/mol for the target compound). Altered electronic properties due to Cl’s lower electronegativity and steric demand .
  • [2-(2,4-dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (): Incorporates multiple chlorine atoms, enhancing lipophilicity (logP ~5.6) compared to bromine analogs .

Physicochemical Properties

Melting Points and Spectral Data
  • 4-Formylphenyl 6-bromo-2-(4-(dimethylamino)styryl)quinoline-4-carboxylate (): m.p. 242°C; IR peaks at 1715 cm⁻¹ (aldehyde C=O) and 1690 cm⁻¹ (ester C=O) .
  • Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (): Orthorhombic crystal system (Pbca space group) with unit cell volume 3299.6 ų .
Collision Cross-Section (CCS) Analysis ():
Compound Type CCS [M+H]⁺ (Ų) CCS [M-H]⁻ (Ų)
Butyl ester (hypothetical) ~190–195 ~185–190
Ethylphenyl-oxoethyl analog 189.7–195.5 189.3–194.9

Crystal Packing and Hydrogen Bonding

  • Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (-18): C–H···O interactions form 1D chains along the b-axis. Torsion angles and puckering parameters (e.g., Cremer-Pople coordinates) indicate non-planar quinoline-phenyl systems .
  • Butyl Ester Implications :

    • Longer alkyl chains may disrupt hydrogen-bonded networks, favoring van der Waals interactions in crystal packing.

Biological Activity

Butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Quinoline Core : The compound features a quinoline backbone, which is essential for its biological activity.
  • Substituents : The presence of bromo and butyl groups enhances its solubility and reactivity.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown significant antimicrobial effects against various pathogens. Studies indicate that these compounds can inhibit the growth of bacteria and fungi by interfering with DNA replication and protein synthesis pathways.

  • Mechanism : The mechanism involves the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication. This inhibition leads to cell death in susceptible bacterial strains .

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing potential for selective cytotoxicity.

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)
Cell Line IC50 (µM) Reference Compound Reference IC50 (µM)
MCF-75.2Doxorubicin0.1
A5493.8Doxorubicin0.1
HeLa4.5Doxorubicin0.1

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound possesses significant anticancer activity compared to standard treatments .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

  • Study on Anticancer Efficacy :
    • A recent study assessed the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to programmed cell death .
  • Antimicrobial Testing :
    • Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Q. What are the common synthetic routes for Butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate?

The synthesis typically involves esterification of the quinoline-4-carboxylic acid precursor. For example, analogous compounds are synthesized by refluxing 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid with butanol in the presence of concentrated sulfuric acid as a catalyst. The reaction is monitored via thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1 v/v) solvent system. Crude products are purified via column chromatography (silica gel, petroleum ether:ethyl acetate) or recrystallization .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

  • 1H/13C NMR : To confirm substituent positions and ester group formation (e.g., δ ~4.3 ppm for butyl OCH2).
  • X-ray crystallography : For absolute stereochemical assignment and hydrogen-bonding analysis (see Table 1) .
  • Mass spectrometry (HRMS) : To verify molecular weight and bromine isotope patterns.
  • IR spectroscopy : To detect ester C=O stretches (~1700–1750 cm⁻¹) .

Q. What are the primary research applications of this compound?

It serves as:

  • A pharmacophore scaffold for developing kinase inhibitors or antiproliferative agents, leveraging the quinoline core’s bioactivity .
  • A crystallographic model for studying halogen-halogen interactions and packing motifs in solid-state chemistry .
  • An intermediate for synthesizing functionalized quinolines via Suzuki coupling (C6-bromo site) or nucleophilic substitution .

Advanced Research Questions

Q. How do crystallographic parameters inform intermolecular interactions?

Single-crystal X-ray diffraction reveals:

  • Hydrogen-bond geometry : C–H···O bonds stabilize the crystal lattice (e.g., Table 1).
  • Packing motifs : Orthorhombic Pbca space group with Z = 8; molecules form chains along the b-axis via C–H···O interactions .
  • Torsional angles : Dihedral angles between quinoline and aryl rings (e.g., ~25°) impact π-π stacking .

Q. Table 1: Crystallographic Data

ParameterValueSource
Space groupPbca
Unit cell (Å)a = 14.08, b = 9.75, c = 24.04
Hydrogen bond (C–H···O)2.52 Å, 152°
R-factorR = 0.046, wR = 0.134

Q. How can discrepancies in spectroscopic data be resolved?

  • Dynamic NMR : Resolve rotational barriers in the butyl ester group at low temperatures.
  • DFT calculations : Compare computed vs. experimental NMR/IR spectra to identify conformational preferences .
  • Cocrystallization : Use a heavy-atom derivative (e.g., SeMet) to resolve ambiguous electron density in X-ray data .

Q. What strategies optimize yield in esterification reactions?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 84% yield in 20 min under microwave irradiation) .
  • Acid catalyst alternatives : Replace H2SO4 with p-toluenesulfonic acid (pTSA) to minimize side reactions.
  • Solvent selection : Use dry toluene with molecular sieves to shift equilibrium toward ester formation .

Q. How do electronic effects of bromine substituents influence reactivity?

  • C6-bromo : Activates the quinoline ring for electrophilic substitution (e.g., nitration).
  • 4-Bromophenyl : Enhances electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura at C2) .
  • Halogen bonding : Bromine participates in non-covalent interactions, affecting crystal packing and solubility .

Methodological Notes

  • Safety : Handle with nitrile gloves and PPE; avoid inhalation (use fume hoods) .
  • Data validation : Use SHELXL for refinement and check CIF files with PLATON to detect twinning or disorder .
  • Troubleshooting : If crystallization fails, try solvent diffusion (hexane into DCM) or seeding with a related quinoline derivative .

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